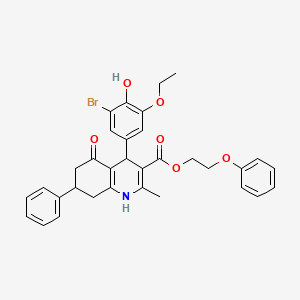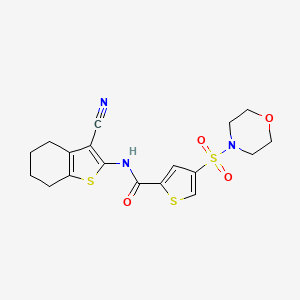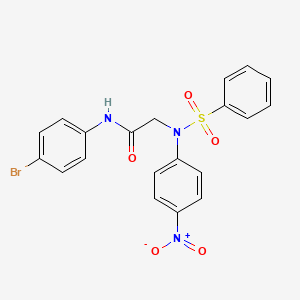![molecular formula C24H22N4 B4998295 2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBP and has been synthesized using different methods.
作用機序
The mechanism of action of MBP is not fully understood. However, it has been suggested that MBP may exert its anti-tumor and anti-inflammatory activities by inhibiting the NF-κB signaling pathway. MBP has also been shown to inhibit the replication of the hepatitis B virus by inhibiting the viral reverse transcriptase enzyme.
Biochemical and Physiological Effects:
MBP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MBP can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that MBP can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of MBP is its high solubility and stability in aqueous solutions, which makes it an ideal candidate for use in drug delivery systems. MBP also exhibits high photoluminescence quantum yield, which makes it a potential candidate for use in OLEDs.
However, one of the limitations of MBP is its relatively high cost of synthesis, which may limit its use in large-scale applications. Additionally, the mechanism of action of MBP is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several future directions for MBP research. One potential direction is the further study of its anti-tumor and anti-inflammatory activities, with a focus on elucidating its mechanism of action. Another potential direction is the development of MBP-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells.
Additionally, further research is needed to explore the potential use of MBP in material science applications, such as the development of luminescent materials for use in OLEDs. Overall, the potential applications of MBP in various fields make it an interesting compound for future research.
合成法
The synthesis of MBP can be achieved using different methods. One of the commonly used methods is the condensation reaction of 3-(3-methylphenyl) propionaldehyde and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure MBP.
科学的研究の応用
MBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MBP has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a drug delivery system due to its high solubility and stability in aqueous solutions.
In material science, MBP has been used as a fluorescent probe for the detection of metal ions in solution. It has also been studied for its potential use as a luminescent material in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield.
特性
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4/c1-16-7-6-8-17(13-16)14-18(24-27-21-11-4-5-12-22(21)28-24)15-23-25-19-9-2-3-10-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOKPHVLDTGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)

![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)

